2-Bromo-5-(1h-pyrazol-1-yl)pyridine
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Overview
Description
2-Bromo-5-(1h-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Mechanism of Action
Target of Action
Similar pyrazole derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) and tropomyosin receptor kinases (trks) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment . TRKs are associated with cell proliferation and differentiation, and their continuous activation and overexpression can lead to cancer .
Mode of Action
Based on the known targets of similar compounds, it can be hypothesized that this compound may interact with its targets (cdk2 or trks) and inhibit their activity, leading to changes in cell cycle progression or cell differentiation .
Biochemical Pathways
If the compound acts on cdk2 or trks, it could potentially affect pathways related to cell cycle regulation or cell differentiation .
Result of Action
If the compound acts on cdk2 or trks, it could potentially inhibit cell cycle progression or cell differentiation, leading to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(1h-pyrazol-1-yl)pyridine typically involves the bromination of 5-pyrazol-1-ylpyridine. One common method includes the reaction of 5-pyrazol-1-ylpyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(1h-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-(1h-pyrazol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of advanced materials, such as polymers or dyes.
Comparison with Similar Compounds
- 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
Comparison: 2-Bromo-5-(1h-pyrazol-1-yl)pyridine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications
Properties
IUPAC Name |
2-bromo-5-pyrazol-1-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUFYLIOKMDQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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